Hidrosmina

Catalog No.
S628739
CAS No.
M.F
C30H38O16
M. Wt
654.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hidrosmina

Product Name

Hidrosmina

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[[4,5-dihydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C30H38O16

Molecular Weight

654.6 g/mol

InChI

InChI=1S/C30H38O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,16,21,23-39H,5-6,11H2,1-2H3/t12-,16?,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

GOCNBIKHFLLSFQ-QILMDPKMSA-N

Synonyms

F 117, F-117, hidrosmin, Venosmil

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O

Hydrosmin (CAS 12050-44-4) is a synthetic, water-soluble bioflavonoid derivative of diosmin, synthesized via the selective hydroxyethylation of the diosmin aglycone [1]. In pharmaceutical and industrial procurement, hydrosmin is primarily valued for its intrinsic aqueous solubility, which fundamentally improves its bioavailability and eliminates the need for the mechanical micronization required by traditional insoluble flavonoids [1]. As a highly potent venotonic and vasoprotective active pharmaceutical ingredient (API), it serves as a high-efficiency, process-friendly alternative for the formulation of treatments targeting chronic venous insufficiency and related vascular disorders[1].

Substituting hydrosmin with its parent compound, diosmin, or generic micronized purified flavonoid fractions (MPFF) fundamentally alters formulation requirements and pharmacokinetic profiles. Because standard diosmin is practically insoluble in water, it mandates energy-intensive micronization and specialized excipient systems to achieve baseline gastrointestinal absorption [1]. In contrast, the hydroxyethyl modification in hydrosmin confers intrinsic aqueous solubility, enabling direct aqueous-based formulations and rapid-release profiles while achieving superior clinical efficacy at significantly lower daily doses[1]. Relying on generic insoluble flavonoids sacrifices these critical processing advantages and requires higher API loading to match therapeutic equivalence [1].

Aqueous Solubility and Formulation Processability

The primary structural advantage of hydrosmin over traditional venotonics is its high aqueous solubility, driven by the O-beta-hydroxyethyl substitution [1]. While diosmin is practically insoluble in water and requires extensive mechanical micronization to achieve therapeutic bioavailability, hydrosmin dissolves readily in aqueous systems [1]. This physicochemical shift allows for rapid-release oral formulations and eliminates the need for complex, energy-intensive milling steps during drug product manufacturing [1].

Evidence DimensionAqueous Solubility Profile
Target Compound DataSoluble in water (enables direct aqueous formulation)
Comparator Or BaselineDiosmin (Practically insoluble; requires micronization)
Quantified DifferenceQualitative shift from practically insoluble to highly soluble
ConditionsStandard aqueous solution at room temperature

Eliminates the need for costly API micronization steps, simplifying downstream formulation and improving batch-to-batch reproducibility.

In Vitro Platelet Aggregation and COX-1 Inhibition

Hydrosmin demonstrates a markedly superior capacity to inhibit arachidonic acid (AA)-induced platelet aggregation compared to its parent compound [1]. In comparative in vitro assays utilizing platelet-rich plasma, hydrosmin achieved 76.25% inhibition of platelet aggregation, whereas diosmin achieved only 42.23% [1]. Furthermore, hydrosmin inhibited pure recombinant COX-1 enzyme activity by 61.27%, significantly outperforming the 31.23% inhibition observed with equimolar concentrations of diosmin [1].

Evidence DimensionInhibition of AA-induced platelet aggregation
Target Compound Data76.25% inhibition
Comparator Or BaselineDiosmin (42.23% inhibition)
Quantified Difference1.8-fold increase in anti-aggregatory activity
ConditionsPlatelet-rich plasma (PRP) assays with Arachidonic Acid (AA) inducer

Provides a quantifiable pharmacodynamic advantage that justifies the selection of hydrosmin for advanced vasoprotective and anti-thrombotic formulations.

In Vivo Potency and API Loading Requirements

The enhanced bioavailability and intrinsic activity of hydrosmin translate directly into superior in vivo potency for vascular normalization [1]. In therapeutic applications, hydrosmin normalizes vascular barrier function with significantly less API required compared to standard flavonoid treatments [1]. Clinical data indicates that hydrosmin achieves therapeutic efficacy at a potency twice that of diosmin, allowing for a reduction in the standard clinical dose from the typical 900-1000 mg/day required for diosmin to just 600 mg/day for hydrosmin[1].

Evidence DimensionTherapeutic Dose Requirement (Clinical Potency)
Target Compound Data600 mg/day for clinical efficacy
Comparator Or BaselineDiosmin (900 - 1000 mg/day)
Quantified Difference33-40% reduction in required daily API dosage
ConditionsStandard clinical administration for chronic venous insufficiency

Lower API loading requirements reduce raw material consumption per dose and enable smaller, more patient-compliant dosage forms.

Development of Fast-Release Oral Venotonics

Because hydrosmin is intrinsically water-soluble, it is the ideal API for developing rapid-release capsules or soluble powder sachets for chronic venous insufficiency [1]. It bypasses the need for the micronization processes strictly required by diosmin or MPFF, streamlining manufacturing workflows and reducing production overhead [1].

High-Efficiency Vasoprotective Formulations

Hydrosmin's twofold greater potency in normalizing capillary permeability makes it the preferred choice for high-efficiency vascular treatments [1]. It is optimal for formulations where minimizing tablet size or reducing the total API payload per dose is a priority for patient compliance and cost-efficiency [1].

Advanced Anti-thrombotic Flavonoid Research

Given its superior performance in inhibiting COX-1 (61.27% vs 31.23% for diosmin) and AA-induced platelet aggregation, hydrosmin serves as a superior pharmacological probe and lead compound in research targeting microvascular thrombosis and endothelial inflammation [2].

XLogP3

-2.1

Dates

Last modified: 07-20-2023

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